molecular formula C24H17F3N4O5 B2781556 N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4',5':5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide CAS No. 866144-83-4

N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4',5':5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide

Cat. No.: B2781556
CAS No.: 866144-83-4
M. Wt: 498.418
InChI Key: KVVMBRNDZUGPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4',5':5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C24H17F3N4O5 and its molecular weight is 498.418. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging

Research includes the development of radiolabeled compounds for imaging applications, particularly using positron emission tomography (PET) to target specific proteins or receptors in vivo. For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been explored for their selective affinity towards the translocator protein (18 kDa), significant in neuroinflammatory processes (Dollé et al., 2008). Similarly, compounds based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds have been synthesized for high affinity and selectivity as antagonists for the A2A adenosine receptor, useful in neuroimaging and studying neurodegenerative diseases (Kumar et al., 2011).

Synthesis of Polyheterocyclic Compounds

The creation of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridines showcases the synthetic versatility of these compounds, leading to potential therapeutic agents with varied biological activities. For example, the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives has been reported, expanding the chemical space for discovering new bioactive molecules (Abdel‐Latif et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Novel heterocycles incorporating pyrazolopyridine moieties have been synthesized, with some showing promising antimicrobial and anti-inflammatory activities. These studies indicate the potential for developing new therapeutic agents targeting various bacterial infections and inflammation-related diseases (Abunada et al., 2008).

Enzymatic Inhibition

Compounds related to pyrazolo[1,5-a]pyrimidines have been evaluated for their inhibitory activity against specific enzymes, such as cGMP-specific phosphodiesterase, indicative of their potential for treating diseases through modulation of enzymatic pathways (Dumaitre & Dodic, 1996).

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-15,17-dioxa-3,7,8-triazapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(19),2,4,6,9,12,14(18)-heptaen-11-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O5/c1-33-16-4-3-11(5-17(16)34-2)14-8-28-31-9-15-20(29-22(14)31)12-6-18-19(36-10-35-18)7-13(12)21(15)30-23(32)24(25,26)27/h3-9,21H,10H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVMBRNDZUGPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3N=C4C5=CC6=C(C=C5C(C4=CN3N=C2)NC(=O)C(F)(F)F)OCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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